![molecular formula C13H16N2O4S B4692625 2-oxo-N-[2-(vinyloxy)ethyl]-1,2,3,4-tetrahydro-6-quinolinesulfonamide](/img/structure/B4692625.png)
2-oxo-N-[2-(vinyloxy)ethyl]-1,2,3,4-tetrahydro-6-quinolinesulfonamide
Overview
Description
2-oxo-N-[2-(vinyloxy)ethyl]-1,2,3,4-tetrahydro-6-quinolinesulfonamide is a synthetic compound that has gained significant attention in the field of medicinal chemistry. It belongs to the class of quinoline sulfonamide derivatives and has been studied extensively for its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 2-oxo-N-[2-(vinyloxy)ethyl]-1,2,3,4-tetrahydro-6-quinolinesulfonamide is not fully understood. However, it has been suggested that the compound works by inhibiting the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. Inhibition of this enzyme can lead to DNA damage and cell death, which may explain the compound's anticancer properties.
Biochemical and Physiological Effects:
Studies have shown that 2-oxo-N-[2-(vinyloxy)ethyl]-1,2,3,4-tetrahydro-6-quinolinesulfonamide can induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth and proliferation of cancer cells. In addition, the compound has been shown to have antibacterial and antifungal properties.
Advantages and Limitations for Lab Experiments
One advantage of using 2-oxo-N-[2-(vinyloxy)ethyl]-1,2,3,4-tetrahydro-6-quinolinesulfonamide in lab experiments is its potential therapeutic applications. However, one limitation is its low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for research on 2-oxo-N-[2-(vinyloxy)ethyl]-1,2,3,4-tetrahydro-6-quinolinesulfonamide. One direction is to study its potential use as an anticancer agent in vivo. Another direction is to investigate its antibacterial and antifungal properties further. Additionally, researchers could explore the possibility of modifying the compound to improve its solubility in water and enhance its therapeutic potential.
Scientific Research Applications
2-oxo-N-[2-(vinyloxy)ethyl]-1,2,3,4-tetrahydro-6-quinolinesulfonamide has been extensively studied for its potential therapeutic applications. It has been shown to have anticancer properties and has been tested against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been studied for its potential use as an antibacterial and antifungal agent.
properties
IUPAC Name |
N-(2-ethenoxyethyl)-2-oxo-3,4-dihydro-1H-quinoline-6-sulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4S/c1-2-19-8-7-14-20(17,18)11-4-5-12-10(9-11)3-6-13(16)15-12/h2,4-5,9,14H,1,3,6-8H2,(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHFJJOVGOSNSNZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=COCCNS(=O)(=O)C1=CC2=C(C=C1)NC(=O)CC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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